molecular formula C5H5F7O4 B1305505 3h-Heptafluoro-2,2,4,4-tetrahydroxypentane CAS No. 77953-71-0

3h-Heptafluoro-2,2,4,4-tetrahydroxypentane

Cat. No.: B1305505
CAS No.: 77953-71-0
M. Wt: 262.08 g/mol
InChI Key: NZCXKNVJJQJKKN-UHFFFAOYSA-N
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Description

3h-Heptafluoro-2,2,4,4-tetrahydroxypentane: is a fluorinated organic compound with the molecular formula C5H5F7O4. It is known for its unique structure, which includes multiple hydroxyl groups and fluorine atoms. This compound is often used in various scientific research applications due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3h-Heptafluoro-2,2,4,4-tetrahydroxypentane typically involves the fluorination of a suitable precursor, followed by the introduction of hydroxyl groups. One common method involves the reaction of a fluorinated ketone with a hydroxylating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound involves large-scale fluorination processes, often using specialized equipment to handle the highly reactive fluorine gas. The process is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3h-Heptafluoro-2,2,4,4-tetrahydroxypentane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3h-Heptafluoro-2,2,4,4-tetrahydroxypentane is utilized in several scientific research fields, including:

Mechanism of Action

The mechanism of action of 3h-Heptafluoro-2,2,4,4-tetrahydroxypentane involves its interaction with various molecular targets. The fluorine atoms in the compound enhance its reactivity, allowing it to participate in a wide range of chemical reactions. The hydroxyl groups provide sites for hydrogen bonding, which can influence the compound’s behavior in biological systems .

Comparison with Similar Compounds

  • 1,1,1,3,5,5,5-Heptafluoro-2,2,4,4-pentanetetrol
  • 1,1,1,3,5,5,5-Heptafluoroacetylacetone dihydrate

Comparison: 3h-Heptafluoro-2,2,4,4-tetrahydroxypentane is unique due to its specific arrangement of fluorine and hydroxyl groups. Compared to similar compounds, it exhibits distinct reactivity patterns and physical properties, making it valuable for specialized applications in research and industry .

Properties

IUPAC Name

1,1,1,3,5,5,5-heptafluoropentane-2,2,4,4-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F7O4/c6-1(2(13,14)4(7,8)9)3(15,16)5(10,11)12/h1,13-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZCXKNVJJQJKKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)(O)O)(C(C(F)(F)F)(O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F7O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70379295
Record name 3H-Perfluoro-2,2,4,4-tetrahydroxypentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77953-71-0
Record name 3H-Perfluoro-2,2,4,4-tetrahydroxypentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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